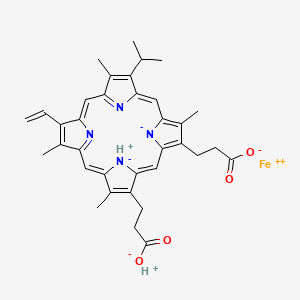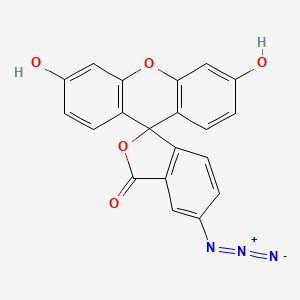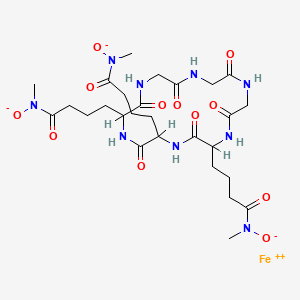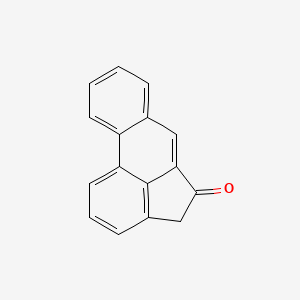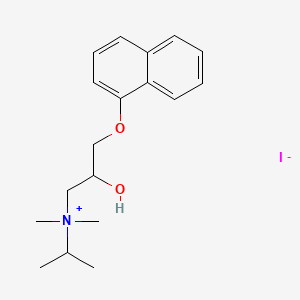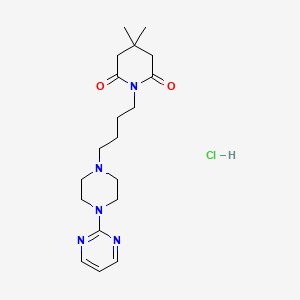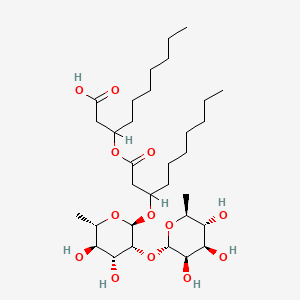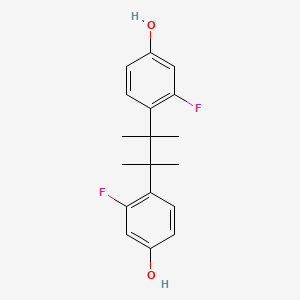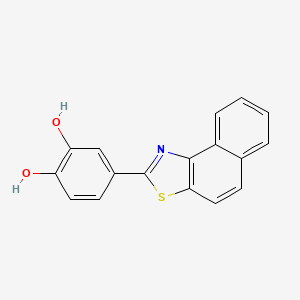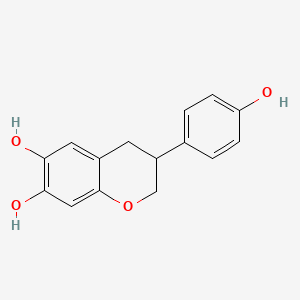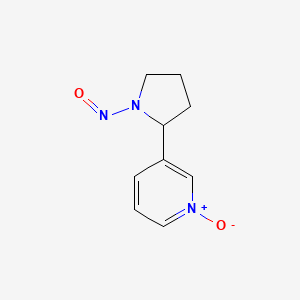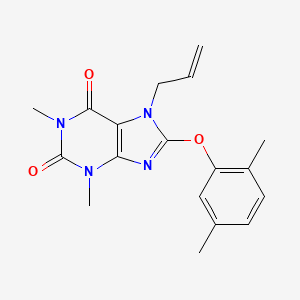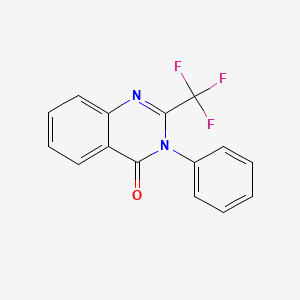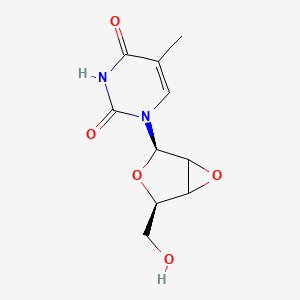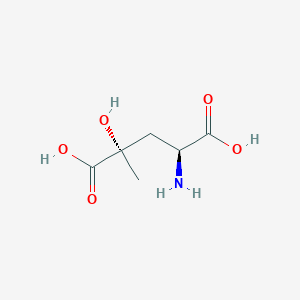
4-Hydroxy-4-methylglutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-4-methylglutamate is a glutamic acid derivative that is L-glutamic acid with a methyl and a hydroxy group replacing the two hydrogens at position 4. It has a role as a metabolite. It is a non-proteinogenic L-alpha-amino acid, an amino dicarboxylic acid and a tertiary alcohol.
科学的研究の応用
1. Neurobiology and Brain Receptor Mapping
4-Hydroxy-4-methylglutamate, particularly its isomer (2S,4R)-4-methylglutamate, has been instrumental in mapping low-affinity kainate receptors in the brain. Studies using autoradiography with (3)H-4-methylglutamate have revealed the distribution of these receptors in various regions of the mouse and primate brains, highlighting high binding densities in areas such as the cerebral cortex, hippocampal CA3 subregion, and basolateral amygdala (Bailey et al., 2001) (Carroll et al., 1998).
2. Understanding Receptor Agonists
Research on 4-methylglutamate analogs, such as SYM 2081, has provided insights into their potency and selectivity at kainate receptors. These studies have shown that specific positioning and stereoisomerism of the methyl group are crucial for agonist activity at these receptors, offering valuable information for the development of neurological drugs (Donevan et al., 1998).
3. Action on Glutamate Transporters
4-Hydroxy-4-methylglutamate derivatives have been studied for their contrasting actions on excitatory amino acid transporters EAAT1 and EAAT2. Compounds such as (2S,4R)-4-methylglutamate have been found to be transported by EAAT1 but act as potent blockers of EAAT2, highlighting their potential therapeutic applications in modulating neurotransmitter levels (Vandenberg et al., 1997).
4. Biochemistry and Natural Occurrence
In the field of biochemistry, 4-hydroxy-4-methylglutamic acid derivatives have been isolated from natural sources, such as the seeds of Gleditsia caspica. This research contributes to our understanding of naturally occurring amino acids and their derivatives in various plant species (Dardenne et al., 1974).
特性
製品名 |
4-Hydroxy-4-methylglutamate |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC名 |
(2S,4S)-4-amino-2-hydroxy-2-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO5/c1-6(12,5(10)11)2-3(7)4(8)9/h3,12H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,6-/m0/s1 |
InChIキー |
ONTAOGAXMOTXQW-DZSWIPIPSA-N |
異性体SMILES |
C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O |
正規SMILES |
CC(CC(C(=O)O)N)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



